ethyl 2-({3-[(3-methylbenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate
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Description
Ethyl 2-({3-[(3-methylbenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate is a useful research compound. Its molecular formula is C14H16N4O3S and its molecular weight is 320.37. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Compound Development
A foundational study involves the cyclization of specific thiosemicarbazides leading to the creation of 1,2,4-triazole and 1,3,4-thiadiazole derivatives. These compounds were synthesized through reactions involving similar core structures and were explored for their effects on the central nervous system (CNS) in mice, highlighting the compound's relevance in pharmacological research (Maliszewska-Guz et al., 2005).
Another avenue of research led to the synthesis and characterization of novel thiofibrates bearing a 1,3-benzoxazole moiety, demonstrating the compound's flexibility in being tailored for specific therapeutic applications. These novel thiofibrates were synthesized through reactions involving mercapto benzoxazoles, showcasing the compound's utility in creating pharmacologically relevant derivatives (Niranjan M S & Chaluvaraju K C, 2018).
Pharmacological Potential
Research into the pharmacological properties of related compounds has shown a variety of potential therapeutic applications. For instance, compounds derived from similar synthesis processes have demonstrated antipyretic and anti-inflammatory activities, suggesting the potential for developing new medications targeting inflammation and fever (Ghorab et al., 2010).
Additionally, the synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives have highlighted their inhibitory effects against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrase I and II, indicating the compound's significance in designing inhibitors for conditions associated with enzyme dysfunction (Gulcin et al., 2017).
Properties
IUPAC Name |
ethyl 2-[[5-[(3-methylbenzoyl)amino]-1H-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-3-21-11(19)8-22-14-16-13(17-18-14)15-12(20)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3,(H2,15,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZFJKLNCKEZQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NNC(=N1)NC(=O)C2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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